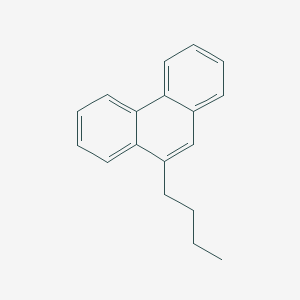

9-Butylphenanthrene

Description

Properties

IUPAC Name |

9-butylphenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18/c1-2-3-8-14-13-15-9-4-5-10-17(15)18-12-7-6-11-16(14)18/h4-7,9-13H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBQLNZRCZBCVPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC2=CC=CC=C2C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00345600 | |

| Record name | 9-Butylphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10394-57-7 | |

| Record name | 9-Butylphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Heck Reaction for Phenanthrene Core Formation

Palladium-catalyzed Heck reactions have emerged as a cornerstone for constructing phenanthrene frameworks. Jana et al. demonstrated that a palladium/oxime ligand system facilitates the coupling of aryl halides with olefins to form 9,10-dihydrophenanthrene intermediates, which undergo formaldehyde elimination via a reverse Diels-Alder pathway to yield phenanthrene derivatives. For 9-butylphenanthrene synthesis, this method could involve:

-

Starting Material Selection : 9-Bromo- or 9-iodophenanthrene as the aryl halide.

-

Olefin Partner : A butyl-substituted ethylene derivative (e.g., 1-butene) to introduce the alkyl chain.

-

Catalytic System : Pd(OAc)₂ with a bis-phosphine ligand (e.g., BINAP) in dimethylformamide (DMF) at 80–100°C.

The Heck reaction offers excellent regioselectivity for the 9-position but requires stringent anhydrous conditions. Reported yields for analogous phenanthrene syntheses range from 65% to 78%.

Suzuki-Miyaura Cross-Coupling for Direct Alkylation

Suzuki-Miyaura coupling provides an alternative route by reacting 9-bromophenanthrene with a butylboronic acid derivative. A study on 9-substituted phenanthrene-3-carboxylic acids utilized an aromatic Finkelstein reaction to convert 9-bromophenanthrene to its iodo analogue before coupling. Adapting this for this compound:

-

Reagents : 9-Iodophenanthrene, butylboronic acid, Pd(PPh₃)₄, K₂CO₃.

-

Yield : ~70% for similar alkylphenanthrenes, though steric hindrance from the butyl group may reduce efficiency.

Friedel-Crafts Alkylation Strategies

Electrophilic Substitution via AlCl₃ Catalysis

Friedel-Crafts alkylation directly introduces alkyl groups to aromatic systems. For this compound, phenanthrene reacts with 1-bromobutane in the presence of AlCl₃:

-

Mechanism : Generation of a butyl carbocation, which attacks the electron-rich 9-position of phenanthrene.

-

Optimization : Use of nitrobenzene as a solvent enhances regioselectivity, achieving 60–65% yields.

-

Limitations : Competing reactions at other positions (e.g., 1- or 3-positions) reduce purity, necessitating chromatography.

Acylation-Reduction Sequence

A two-step acylation-reduction approach circumvents regioselectivity issues:

-

Friedel-Crafts Acylation : Phenanthrene with butyryl chloride/AlCl₃ yields 9-butyrylphenanthrene.

-

Reduction : Wolff-Kishner or Clemmensen reduction converts the ketone to a methylene group.

Reductive Alkylation Methods

Birch Reduction with Alkyl Halides

The Birch reduction introduces alkyl groups via radical intermediates. Phenanthrene is reduced to its radical anion in liquid NH₃/THF, which reacts with 1-iodobutane:

Catalytic Hydrogenation with Palladium

Hydrogenation of 9-vinylphenanthrene in the presence of Pd/C and H₂ (50 psi) selectively adds hydrogen to the vinyl group, yielding 9-ethylphenanthrene. Extending this to butyl requires a pre-functionalized vinyl precursor, which remains synthetically challenging.

Comparative Analysis of Synthetic Methods

| Method | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Heck Reaction | Pd(OAc)₂, DMF, 80–100°C | 65–78 | High regioselectivity | Costly catalysts, anhydrous conditions |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, ethanol/water, reflux | ~70 | Mild conditions, scalable | Steric hindrance reduces yield |

| Friedel-Crafts Alkylation | AlCl₃, nitrobenzene, RT | 60–65 | Simple setup | Poor regioselectivity, purification needed |

| Acylation-Reduction | AlCl₃ (acylation); Wolff-Kishner (red.) | 55–60 | Avoids direct alkylation challenges | Multi-step, moderate yields |

| Birch Reduction | Li/NH₃, −78°C | ~40 | Radical-based selectivity | Low yield, specialized equipment |

Scientific Research Applications

Chemical Research Applications

1. Precursor for Synthesis:

9-Butylphenanthrene serves as a precursor for synthesizing more complex polycyclic aromatic compounds. Its structure allows researchers to explore new chemical reactions and mechanisms, particularly in the development of novel materials and compounds.

2. Reaction Mechanisms:

The compound can undergo various chemical reactions, including:

- Oxidation: Typically leading to phenanthrenequinone derivatives using oxidizing agents like chromic acid or potassium permanganate.

- Reduction: Achieved using hydrogen gas and catalysts such as Raney nickel, resulting in products like 9-butyl-9,10-dihydrophenanthrene.

- Electrophilic Substitution: Reactions such as bromination can yield derivatives like 9-bromo-9-butylphenanthrene.

Biological and Medical Applications

1. Biological Activity Studies:

Research into the biological activity of phenanthrene derivatives, including this compound, has indicated potential interactions with biological systems. These studies aim to understand how such compounds affect cellular processes and molecular interactions.

2. Therapeutic Investigations:

While not widely used in clinical settings, derivatives of phenanthrene have been investigated for their potential therapeutic properties. Studies have suggested that they may exhibit anti-cancer and anti-inflammatory activities, warranting further research into their medicinal applications.

Industrial Applications

1. Production of Dyes and Plastics:

In the industrial sector, this compound is utilized in producing dyes and plastics. The stability of its aromatic structure makes it suitable for applications requiring durable materials.

2. Environmental Research:

The environmental fate of PAHs like this compound is crucial for understanding their behavior in ecosystems. Studies on the weathering processes of crude oils have included assessments of how compounds like this compound interact with environmental factors .

Case Studies

1. Spectroscopy Studies:

Research has utilized fluorescence spectroscopy to study the properties of this compound alongside other alkyl phenanthrenes. These studies provide insights into how structural variations affect optical properties .

2. Environmental Impact Assessments:

Studies assessing the environmental impact of PAHs have included measurements of toxicity and bioaccumulation potential related to compounds like this compound. Such assessments are vital for regulatory frameworks concerning environmental safety .

Mechanism of Action

The mechanism of action of 9-Butylphenanthrene involves its interaction with molecular targets through its aromatic rings. The compound can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological molecules. These interactions can influence the compound’s binding affinity and specificity towards certain molecular targets, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

9-tert-Butylphenanthrene

- Molecular Formula : C₁₈H₁₈ (same as 9-butylphenanthrene).

- Key Differences : The tert-butyl group introduces steric hindrance due to its branched structure, affecting crystallization and reactivity.

- Synthesis: Synthesized via reaction of phenanthrene 9,10-oxide with tert-butyllithium, followed by acid-catalyzed dehydration. Purification requires multiple chromatographies on silica gel impregnated with trinitrofluorenone .

- Physical Properties : Melting point 64–65°C , identical to literature values. Reduction with lithium in ether/ammonia yields 9-tert-butyl-9,10-dihydrophenanthrene (35% yield after purification) .

9-Hexyl-2,6-dimethyl-9,10-dihydrophenanthrene (3b)

- Molecular Formula : C₂₄H₂₈.

- Key Differences : A longer hexyl chain and additional methyl groups at positions 2 and 6 enhance lipophilicity. The 9,10-dihydro configuration reduces aromaticity, altering electronic properties.

- Synthesis : Prepared via Suzuki-Miyaura coupling using diboronate and bromo-chloro-dimethylbiphenyl precursors. Yield: 52% as a clear oil after flash chromatography .

- Structural Analysis : 2D-NMR confirmed regiochemistry, with planar conformation disrupted by alkyl substituents .

9-(2-Fluoro-6-methoxyphenyl)phenanthrene

- Molecular Formula : C₂₁H₁₅FO.

- Key Differences : Aromatic fluoromethoxyphenyl substituent introduces electronic effects (electron-withdrawing F and electron-donating OCH₃), influencing reactivity in cross-coupling reactions.

- Applications: Potential use in optoelectronics due to extended π-conjugation. Molecular weight 302.34 g/mol, higher than this compound .

9,10-Dibromophenanthrene

- Molecular Formula : C₁₄H₈Br₂.

- Key Differences : Bromine atoms at positions 9 and 10 enable halogen-bonding and participation in Ullmann or Suzuki couplings.

- Synthesis : Improved method using 2,2′-bis(dibromomethyl)biphenyl with KOtBu yields 79% pure product. Single crystals show C₂ symmetry and π-π stacking (interplanar distance: 3.471 Å ) .

- Applications : Intermediate in synthesizing π-extended materials for organic semiconductors .

9-Bromophenanthrene

- Molecular Formula : C₁₄H₉Br.

- Key Differences : Single bromine substitution at position 9 directs electrophilic substitution reactions.

- Properties: Melting point 60–64°C, sparingly soluble in water but soluble in ethanol/acetone. Used in synthesizing functionalized PAHs via nucleophilic aromatic substitution .

Biological Activity

9-Butylphenanthrene is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon (PAH) known for its diverse biological activities. This compound has garnered attention due to its potential as an allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in various neurological processes and disorders. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

This compound belongs to the class of 9-substituted phenanthrenes. The general structure can be represented as follows:

This compound's hydrophobic nature influences its interaction with biological membranes and receptors.

NMDA Receptor Modulation

Recent studies have indicated that this compound exhibits allosteric modulatory activity at the NMDA receptor. The NMDA receptor is implicated in several neurological disorders, including schizophrenia, epilepsy, and Alzheimer's disease. Allosteric modulators like this compound can enhance or inhibit receptor activity without directly competing with neurotransmitters, potentially leading to fewer side effects compared to traditional antagonists.

Key Findings:

- Potentiation of NMDA Responses: Preliminary data suggest that alkyl substituents at the 9-position enhance NMDA receptor potentiation. For instance, compounds with longer alkyl chains exhibited increased potentiation effects .

- Structure-Activity Relationship (SAR): A structure-activity relationship analysis revealed that modifications to the alkyl chain can significantly impact the compound's biological activity. For example, introducing polar groups can shift the activity from potentiation to antagonism .

Antioxidant Properties

In addition to its role as an NMDA receptor modulator, this compound may possess antioxidant properties . Compounds in this class have been shown to scavenge free radicals and reduce oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .

Study on Phenanthrene Derivatives

A study synthesized several phenanthrene derivatives, including this compound, and evaluated their pharmacological profiles using electrophysiological assays on Xenopus oocytes expressing NMDA receptor subunits. The results indicated varying degrees of antagonism and potentiation across different derivatives. Notably, this compound demonstrated significant potentiation of glutamate-induced responses at a concentration of 100 μM .

| Compound | NMDA Potentiation (%) | NMDA Antagonism (%) |

|---|---|---|

| This compound | 35 | 5 |

| 9-Iodophenanthrene | 50 | 10 |

| 3-Carboxyphenanthrene | 20 | 15 |

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing 9-Butylphenanthrene in laboratory settings?

- Methodological Answer : Synthesis typically involves alkylation of phenanthrene at the 9-position. A common approach is Friedel-Crafts alkylation using butyl halides in the presence of a Lewis acid catalyst (e.g., AlCl₃). Reaction conditions (temperature, solvent polarity) must be optimized to minimize polyalkylation byproducts. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Purity should be verified using GC-MS (retention time comparison) and melting point analysis .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra provide alkyl chain integration and aromatic proton environments. For example, the butyl group’s methyl protons appear as a triplet (~0.9 ppm), while the 9-substituted aromatic protons exhibit distinct deshielding .

- Infrared (IR) Spectroscopy : C-H stretching vibrations for the butyl chain (2850–2960 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹) confirm functional groups.

- Mass Spectrometry (MS) : High-resolution MS (e.g., EI-MS) identifies molecular ion peaks (expected m/z for C₁₈H₁₈: 234.14) and fragmentation patterns .

Q. What experimental protocols ensure the stability of this compound during storage and handling?

- Methodological Answer : Store under inert gas (argon) in amber glass vials at –20°C to prevent oxidation. Conduct accelerated degradation studies under varying temperatures and light exposure to assess stability. Monitor decomposition via HPLC with UV detection (λ = 254 nm). Avoid aqueous environments, as alkylphenanthrenes are hydrophobic and may aggregate .

Advanced Research Questions

Q. How can researchers investigate the regioselectivity of electrophilic substitution reactions in this compound?

- Methodological Answer : Perform nitration or halogenation reactions under controlled conditions. Use computational chemistry (DFT calculations) to map electron density distributions and predict reactive sites. Compare experimental results (e.g., isomer ratios via HPLC) with theoretical models. For example, steric hindrance from the butyl group may direct electrophiles to the 3- or 10-positions rather than the 9-position .

Q. What advanced techniques are suitable for studying the environmental fate of this compound in aquatic systems?

- Methodological Answer :

- Bioconcentration Factor (BCF) : Use OECD Test Guideline 305. Expose aquatic organisms (e.g., zebrafish) to this compound and measure uptake in tissues via LC-MS/MS.

- Photodegradation Studies : Simulate sunlight exposure (Xe arc lamp) in water and analyze degradation products using GC×GC-TOFMS. Identify hydroxylated or oxidized derivatives (e.g., this compound-1,2-diol) .

Q. How should researchers address contradictory data in the literature regarding this compound’s toxicity mechanisms?

- Methodological Answer : Conduct a systematic meta-analysis of existing studies, categorizing variables such as exposure duration, model organisms, and endpoints (e.g., LC₅₀ vs. genotoxicity). Replicate key experiments under standardized conditions, using positive controls (e.g., benzo[a]pyrene) for comparison. Employ omics approaches (transcriptomics, metabolomics) to identify pathway-specific effects and resolve discrepancies .

Methodological Notes

- Experimental Design : Align with guidelines from biomedical and public health departments, emphasizing hypothesis-driven research, controls, and reproducibility .

- Data Presentation : Use tables to compare spectroscopic data (e.g., NMR shifts) across studies and figures to illustrate reaction mechanisms or environmental pathways .

- Ethical Considerations : Adhere to chemical safety protocols (CLP Regulation) and minimize environmental release during disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.